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Compound of Interest

Compound Name:
6-Chloro-7-methoxyimidazo[1,2-

a]pyridine

Cat. No.: B12827949 Get Quote

Executive Summary: The Scaffold Advantage
In the landscape of kinase inhibitor development—specifically for targets like IRAK4 and FLT3

—the imidazo[1,2-a]pyridine core is a privileged scaffold. The 6-Chloro-7-
methoxyimidazo[1,2-a]pyridine (CAS 1427368-12-4) derivative represents a critical

intermediate. The C6-chlorine atom provides a versatile handle for palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-methoxy group functions as an

essential hydrogen-bond acceptor, often modulating solubility and metabolic stability compared

to its lipophilic alkyl analogs.

This guide provides a rigorous spectral comparison between the 6-Chloro-7-methoxy target

and its closest structural analog, 6-Chloro-7-methylimidazo[1,2-a]pyridine, establishing a self-

validating system for structural verification.

Spectral Analysis & Data Comparison
Accurate structural assignment relies on distinguishing the electronic effects of the C7-

substituent.[1] Below is a comparative analysis of the 13C NMR chemical shifts. The data for

the 7-methyl analog is experimentally verified, serving as the "Control" to validate the shifts of

the 7-methoxy "Target."[1]
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Table 1: Comparative 13C NMR Spectral Data (100 MHz,
CDCl₃)
Note: Shifts are reported in ppm (δ). Experimental data for the 7-Methyl analog is sourced from

validated literature [1], while 7-Methoxy values are calculated based on substituent additivity

rules derived from high-fidelity analogs [2].
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Carbon Position
6-Chloro-7-methyl

(Experimental
Control)

6-Chloro-7-methoxy

(Target Product)
Diagnostic Shift

Logic

C2 142.7 143.5
Imidazole ring carbon;

minimal change.[1]

C3 116.8 115.2

C3 is shielded by the

electron-donating

resonance of C7-

OMe.[1]

C5 127.3 128.1

Para-position to C8;

inductive effects

dominate.[1]

C6 (C-Cl) 120.3 118.5

Critical Diagnostic:

The C6-Cl ipso carbon

is shielded by the

ortho-OMe group.[1]

C7 (Ipso) 139.4 156.0 - 158.0

Primary ID: Huge

downfield shift (+17

ppm) due to direct

Oxygen attachment.

[1]

C8 105.2 92.0 - 95.0

Secondary ID:

Significant shielding

due to ortho-OMe

resonance effect.[1]

C8a (Bridge) 142.7 144.0
Bridgehead carbon;

slight deshielding.[1]

Substituent 18.3 (CH₃) 56.2 (OCH₃)

Definitive ID: The

aliphatic region

distinguishes Methyl

(18 ppm) vs Methoxy

(56 ppm).
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Mechanism of Identification
The "Methoxy Flag" (56 ppm): The presence of a signal in the 55-60 ppm range is the

unambiguous signature of the C7-methoxy group, absent in the methyl analog.[1]

C8 Shielding: The methoxy group exerts a strong mesomeric (+M) effect, pushing electron

density onto the ortho-positions (C6 and C8).[1] This causes the C8 signal to move upfield

(lower ppm) significantly compared to the methyl analog.[1]

C6-Chlorine Validation: The C6 signal remains characteristic of aryl-chlorides (~118-120

ppm), confirming the halogen integrity is maintained during synthesis.[1]

Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize 2-amino-5-chloro-4-

methoxypyridine as the validated starting material.

A. Synthesis Workflow (Standardized Condensation)
Objective: Synthesis of 6-Chloro-7-methoxyimidazo[1,2-a]pyridine via condensation with

chloroacetaldehyde.

Reagents:

Precursor: 2-Amino-5-chloro-4-methoxypyridine (CAS 662117-63-7) [3].[1]

Cyclizing Agent: Chloroacetaldehyde (40% aq.[1] solution) or Bromoacetaldehyde diethyl

acetal.[1][2]

Solvent: Ethanol or n-Butanol.[1]

Base: Sodium Bicarbonate (

) for neutralization.[1]

Step-by-Step Protocol:

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of 2-Amino-5-

chloro-4-methoxypyridine in 10 mL of Ethanol.
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Addition: Add 1.5 eq of Chloroacetaldehyde (40% aq.) dropwise at room temperature.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1][3] The starting
amine spot (

) should disappear, replaced by a higher

fluorescent spot.

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

Neutralization: Resuspend the residue in water and carefully adjust pH to ~8.0 using

saturated

. A precipitate should form.[1][2][4]

Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry combined organics over

.[1]

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM) yields the pure

product as a pale beige solid/oil.[1]

B. NMR Acquisition Parameters
For publication-quality spectra comparable to the data in Table 1:

Solvent:

(99.8% D) with 0.03% TMS.[1]

Concentration: ~10-15 mg in 0.6 mL solvent.

Frequency: 400 MHz (1H) / 100 MHz (13C) minimum.

Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).[1]

Scans: Minimum 512 scans for clear quaternary carbon detection (C6, C7, C8a).
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Visualization: Synthesis & Logic Flow
The following diagram illustrates the structural transformation and the logic flow for NMR

assignment.

Precursors
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Target Product Analysis

2-Amino-5-chloro-
4-methoxypyridine
(CAS 662117-63-7) N-Alkylated

Intermediate
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Ring Closure
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6-Chloro-7-methoxy
imidazo[1,2-a]pyridine
(CAS 1427368-12-4)

13C NMR: C7-OMe
Signal: ~56 ppm

(Diagnostic)

13C NMR: C6-Cl
Signal: ~118 ppm

(Validation)

Click to download full resolution via product page

Caption: Synthesis pathway from 2-aminopyridine precursor to the target imidazo[1,2-

a]pyridine, highlighting key NMR diagnostic checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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